4-Fluoro-2',4',6'-trimethoxychalcone
Description
Properties
Molecular Formula |
C18H17FO4 |
|---|---|
Molecular Weight |
316.3g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H17FO4/c1-21-14-10-16(22-2)18(17(11-14)23-3)15(20)9-6-12-4-7-13(19)8-5-12/h4-11H,1-3H3/b9-6+ |
InChI Key |
NERHFTSAOXRYQV-RMKNXTFCSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)F)OC |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)F)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-Inflammatory Chalcones
2',4-Dihydroxy-3',4',6'-Trimethoxychalcone (C₁₈H₁₈O₆)
- Substituents : Hydroxyl groups at 2' and 4' positions; methoxy groups at 3', 4', 6'.
- Activity : Inhibits NF-κB and p38 MAPK pathways in macrophages, reducing proinflammatory cytokines (e.g., TNF-α, IL-6) at IC₅₀ values < 10 µM .
- Mechanistic Difference : Hydroxyl groups increase polarity and hydrogen-bonding capacity but may reduce cell permeability compared to fluorinated analogs .
2′-Hydroxy-4,4′,6′-Trimethoxychalcone (C₁₇H₁₆O₅)
- Substituents : Hydroxyl at 2'; methoxy at 4, 4', 6'.
- Activity: Exhibits antioxidant properties (DPPH radical scavenging activity, EC₅₀ ~ 15 µM) and converts to flavanones under acidic conditions, altering bioavailability .
Cytotoxic and Anticancer Chalcones
4,4’,6’-Trimethoxychalcone (C₁₇H₁₆O₄)
- Substituents : Methoxy groups at 4, 4', 6'.
4-Fluoro-3',4',5'-Trimethoxychalcone (C₁₈H₁₇FO₄)
- Substituents : Fluorine at 4; methoxy at 3', 4', 5'.
- Activity : Anti-invasive agent in metastatic models (IC₅₀ ~ 5 µM) via inhibition of matrix metalloproteinases (MMPs) .
Key Comparison: Fluorine at the 4-position in 4-Fluoro-2',4',6'-trimethoxychalcone may enhance target specificity compared to non-fluorinated analogs, while methoxy positioning influences pathway selectivity (e.g., MMP inhibition vs. NF-κB) .
Structural and Functional Analogues
4-Methoxy-4′-Fluorochalcone (C₁₆H₁₃FO₂)
- Substituents : Methoxy at 4; fluorine at 4'.
- Activity: Limited data, but structural simplicity suggests reduced potency compared to multi-methoxy derivatives .
5,7,4'-Trimethoxyflavanone (C₁₈H₁₈O₅)
Mechanistic and Pharmacological Insights
- Fluorine Effects : The electronegativity of fluorine enhances binding affinity to hydrophobic enzyme pockets and reduces oxidative metabolism, prolonging half-life .
- Methoxy Positioning : Methoxy groups at 2', 4', 6' (vs. 3', 4', 5') influence steric interactions with kinases (e.g., MAPK) or transcription factors (e.g., NF-κB) .
- Hydroxyl vs. Methoxy : Hydroxyl-containing analogs exhibit stronger antioxidant activity but may suffer from rapid clearance due to glucuronidation .
Preparation Methods
Reaction Mechanism and General Procedure
The reaction involves deprotonation of the acetophenone’s α-hydrogen by a strong base (e.g., KOH or NaOH), generating an enolate that nucleophilically attacks the aldehyde carbonyl. Subsequent dehydration yields the chalcone. For 4-fluoro-2',4',6'-trimethoxychalcone, the synthesis requires:
-
2',4',6'-Trimethoxyacetophenone as the ketone component.
-
4-Fluorobenzaldehyde as the aldehyde component.
A representative protocol derived from analogous syntheses involves:
-
Dissolving equimolar amounts of 2',4',6'-trimethoxyacetophenone (1 eq) and 4-fluorobenzaldehyde (1 eq) in ethanol (15 mL).
-
Adding a 60% KOH solution (5 mL) dropwise at 0–5°C to minimize side reactions.
-
Stirring the mixture at room temperature for 6–8 hours.
-
Quenching with ice-cold water, acidifying with 1 N HCl, and isolating the precipitate.
-
Purifying the crude product via silica gel column chromatography (ethyl acetate/hexane) or recrystallization from ethanol.
Reported yields for similar chalcones range from 60% to 70%, though electron-withdrawing groups (e.g., fluorine) may reduce efficiency due to decreased nucleophilicity of the aldehyde.
Substituent Effects and Reaction Optimization
Impact of Methoxy and Fluoro Substituents
The positions and electronic nature of substituents significantly influence reaction kinetics and yields:
-
Methoxy groups : The 2',4',6'-trimethoxy configuration on the acetophenone ring enhances solubility in polar solvents but may sterically hinder enolate formation.
-
Fluoro substituent : The para-fluoro group on the benzaldehyde component introduces electron-withdrawing effects, potentially slowing the nucleophilic addition step.
Table 1: Comparative Yields of Chalcone Derivatives with Varying Substituents
*Yield reported for scaled-up synthesis using medicated gel formulations to enhance bioavailability.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexane (1:9 to 3:7) effectively separates the target chalcone from unreacted starting materials and byproducts. Flash chromatography offers faster purification for larger-scale syntheses.
Recrystallization
Ethanol or ethanol/water mixtures are suitable for recrystallization, yielding high-purity products as confirmed by HPLC (>95% purity).
Table 2: Analytical Data for 4-Fluoro-2',4',6'-Trimethoxychalcone
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇FO₅ | |
| CAS Number | 1017899-55-6 | |
| HPLC Purity | >95% | |
| APCI-MS (m/z) | 349.1 [M+1]⁺ | |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.27 (s, 1H), 7.89 (d, J=9 Hz, 1H), 3.83–3.89 (s, 9H) |
Scalability and Industrial Considerations
Challenges in Large-Scale Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
